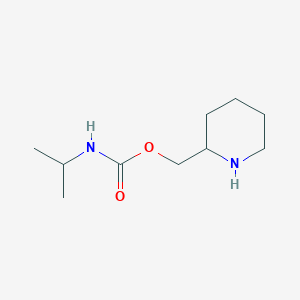

Piperidin-2-ylmethyl N-(propan-2-yl)carbamate

Description

Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted at the 2-position with a methyl carbamate group, where the carbamate nitrogen is further substituted with an isopropyl (propan-2-yl) group.

Key structural characteristics include:

- Core scaffold: Piperidine ring (6-membered nitrogen-containing heterocycle).

- Substituents: Methyl carbamate group at the 2-position of piperidine, with an isopropyl group on the carbamate nitrogen.

- Molecular formula: Presumed to be C10H20N2O2 based on analogs like Piperidin-2-ylmethyl N-propylcarbamate (C10H20N2O2, MW 200.28) .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-propan-2-ylcarbamate |

InChI |

InChI=1S/C10H20N2O2/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

AKRXOKNMBPRNLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

General Carbamate Synthesis Methods

Carbamates are typically synthesized through the reaction of amines with carbonylating agents or through the use of isocyanates. A common method involves the reaction of primary amines with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate. However, specific methods for Piperidin-2-ylmethyl N-(propan-2-yl)carbamate may require tailored approaches.

Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Conditions | Yield/Advantages |

|---|---|---|---|

| Carbonylation of Amines | Piperidin-2-ylmethylamine, Isocyanate | Base (e.g., Cs2CO3), Moderate Conditions | Selective, but requires precise control |

| Carbonylimidazolide Route | Piperidin-2-ylmethanol, Carbonylimidazolide | Mild Conditions, No Catalyst | Scalable, High Purity Product |

| Pd-Catalyzed Synthesis | Azide, CO, Alcohol | PdCl2, Mild Conditions | Efficient, Neutral Conditions |

Research Findings and Challenges

While specific research on this compound is limited, the broader field of carbamate synthesis offers insights into potential challenges and opportunities. For instance, controlling reaction conditions to achieve high yields and selectivity is crucial. Additionally, the choice of catalyst and solvent can significantly impact the outcome of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted carbamates

Scientific Research Applications

Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is a chemical compound that combines a piperidine moiety with a carbamate functional group. The compound's structure features a piperidine ring substituted at the 2-position with a methyl group, which is further attached to a propan-2-yl group through a carbamate linkage. The general formula for this compound can be represented as C11H22N2O2.

Potential Applications

This compound and its derivatives have potential applications in various scientific fields:

- Pharmaceutical Development this compound may serve as a lead compound in drug discovery programs aimed at treating neurological disorders due to its biological activity. Compounds with similar structures have been reported to possess various effects, including analgesic, anti-inflammatory, and neuroprotective properties.

- Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential therapeutic properties and applications in drug development. The carbamate group, characterized by the presence of the -C(=O)N- linkage, is often associated with enhanced stability and bioactivity in pharmaceutical compounds.

- Biological Systems Interaction studies involving this compound focus on its binding affinities and mechanisms of action within biological systems. Preliminary findings suggest that it may modulate specific pathways involved in disease processes, although detailed studies are necessary to confirm these interactions.

- Industrial Synthesis Industrial synthesis may utilize continuous flow reactions to enhance efficiency and scalability.

Overlap and structural similarities

Several compounds share structural similarities with (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(Piperidin-2-ylmethyl)propan-2-amines | Contains piperidine ring and propanamine | Potential for neuroactive effects |

| Methyl (S)-phenyl[(R)-piperidin-2-yl]acetate | Piperidine ring with ester functionality | Exhibits different pharmacological profiles |

| Piperidine derivatives with varying alkyl substitutions | Varying alkyl groups on nitrogen | Different solubility and reactivity |

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Note: Exact molecular weight for the target compound is inferred from analogs.

Pharmacological and Functional Insights

- Receptor Binding: Analogs like (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide () demonstrate high selectivity for muscarinic M3 receptors, suggesting that piperidinylmethyl carbamates can be engineered for receptor-specific activity. The isopropyl substituent in the target compound may reduce CNS side effects by limiting brain penetration (as seen in compound A from ) .

- Metabolic Stability : Bulkier substituents (e.g., tert-butyl) enhance metabolic stability but may reduce solubility, whereas smaller groups (e.g., methyl) improve solubility at the expense of stability .

- Synthetic Utility : tert-Butyl carbamates are widely used as protective groups in organic synthesis, whereas isopropyl variants may offer intermediate steric effects for specific reaction conditions .

Biological Activity

Piperidin-2-ylmethyl N-(propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a carbamate functional group. The structure can be represented as follows:

The piperidine portion contributes to the compound's pharmacological properties, while the carbamate enhances stability and bioactivity.

Pharmacological Effects

This compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to therapeutic effects in various diseases. For instance, it may act as an inhibitor of cholinesterase and monoamine oxidase B, both of which are relevant in neurodegenerative disorders .

The mechanism of action primarily involves the interaction of this compound with specific biological targets. It can bind to enzyme active sites, preventing substrate access and thereby inhibiting enzymatic activity. This characteristic is crucial for its potential use in drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Carbamate Formation : The piperidine derivative is then reacted with isopropanol and a suitable activating agent to form the carbamate linkage.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the nanomolar range against various bacterial strains, indicating potent antimicrobial activity .

- Neuroprotective Effects : Research has indicated that compounds with piperidine moieties show promise in protecting neuronal cells from oxidative stress, which is pivotal in diseases like Alzheimer's .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the piperidine ring or the carbamate group significantly influence biological activity, suggesting avenues for optimizing drug design .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Key Differences | Unique Attributes |

|---|---|---|---|

| Piperidine | C5H11N | Lacks carbamate group | Simpler structure |

| N-(Piperidin-4-ylmethyl)propan-2-amine | C9H18N2 | Different position of amine substitution | Potentially different receptor interactions |

| N-(Piperidin-2-ylmethyl)butan-2-amine | C10H21N2 | Longer carbon chain | May exhibit different pharmacokinetics |

This table illustrates how structural variations can impact biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidin-2-ylmethyl N-(propan-2-yl)carbamate?

- Methodology : The compound can be synthesized via carbamate formation using coupling reagents like EDCI/HOBt for condensation between piperidin-2-ylmethanol and isopropyl isocyanate. Alternatively, a Boc-protected intermediate (e.g., tert-butyl (piperidin-2-ylmethyl)carbamate, as in ) can be deprotected under acidic conditions to yield the target compound. Purification via column chromatography and characterization by NMR (1H/13C) and mass spectrometry are critical .

Q. How can the structural identity of this compound be confirmed?

- Methodology :

- Spectroscopic Analysis : 1H NMR (δ 1.0–1.2 ppm for isopropyl CH3, δ 3.0–4.0 ppm for piperidine and carbamate protons) and 13C NMR (δ 20–25 ppm for isopropyl carbons, δ 155–160 ppm for carbamate carbonyl).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ for C10H19N2O2: calculated 199.14).

- X-ray Crystallography : If crystalline, use SHELX programs (SHELXL/SHELXS) for structure refinement .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology : Screen for receptor affinity (e.g., dopamine, serotonin receptors) using radioligand binding assays ( ). Cell-based assays (e.g., cAMP modulation) can assess functional activity. Always include positive controls (e.g., known receptor agonists/antagonists) and validate via dose-response curves .

Advanced Research Questions

Q. How can structural modifications optimize receptor selectivity?

- Methodology :

- SAR Studies : Synthesize analogs with variations in the piperidine ring (e.g., substituents at C3/C4) or carbamate moiety (e.g., bulkier alkyl groups).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in receptor pockets (e.g., dopamine D2 receptor PDB: 6CM4). Validate predictions with in vitro binding assays .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and blood-brain barrier penetration.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Adjust dosing regimens or modify the structure to block metabolic hotspots (e.g., carbamate hydrolysis) .

Q. What strategies improve crystallographic data quality for this compound?

- Methodology :

- Crystal Growth : Optimize solvent systems (e.g., vapor diffusion with DCM/hexane) and temperature gradients.

- Data Collection/Refinement : Use high-resolution synchrotron radiation. Refine with SHELXL, applying restraints for disordered isopropyl groups. Validate with R-factor and electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.